molecular formula C9H11NO B116595 Isochroman-4-amine CAS No. 147663-00-1

Isochroman-4-amine

Cat. No. B116595
CAS RN: 147663-00-1
M. Wt: 149.19 g/mol
InChI Key: BDYWBOBBXXDXHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .


Molecular Structure Analysis

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .


Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .

Scientific Research Applications

Drug Synthesis and Pharmacology

Isochroman-4-amine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been explored for potential applications in drug synthesis, particularly due to their ability to form C–N bonds, which are crucial in creating amines and amides used in medicinal chemistry .

Organic Synthesis

In organic chemistry, Isochroman-4-amine is utilized for the synthesis of complex organic compounds. It is involved in reactions such as C–H bond activation and coupling, enabling the creation of diverse isochroman derivatives with potential applications in synthetic chemistry .

Chemical Engineering

The compound finds use in chemical engineering, especially in the development of atom-economical and environmentally sustainable protocols. Its role in the selective formation of C–N bonds via C(sp3)–H activation is particularly noteworthy for its simplicity and potential industrial applications .

Materials Science

Isochroman-4-amine is also relevant in materials science. Its derivatives can be synthesized with excellent diastereo- and enantioselectivity, which is important for the development of new materials with specific optical properties .

Environmental Science

While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of environmentally benign reactions is of interest. Its use in metal- and base-free protocols suggests potential for developing greener chemical processes .

Biochemistry

In biochemistry, Isochroman-4-amine derivatives are studied for their interactions with biological molecules. They are used to understand biochemical pathways and as tools for probing enzyme mechanisms .

Analytical Chemistry

Isochroman-4-amine plays a role in analytical chemistry as a reagent for the synthesis of complex molecules that can be used as standards or probes in various analytical techniques .

Agricultural Chemistry

Although specific applications in agricultural chemistry are not well-defined, the structural analogies of Isochroman-4-amine with natural compounds suggest potential for the development of new agrochemicals. Its derivatives could be explored for activities such as plant growth regulation or pest control .

Safety and Hazards

Isochroman-4-amine is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWBOBBXXDXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-4-amine

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